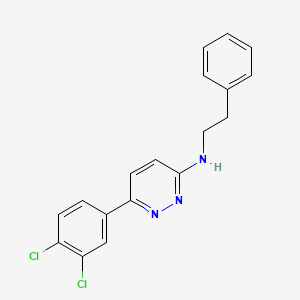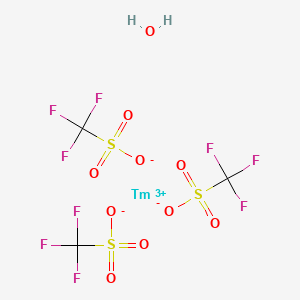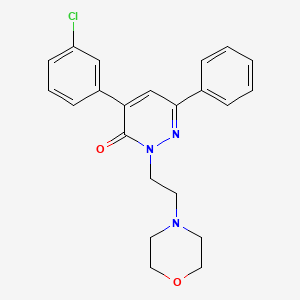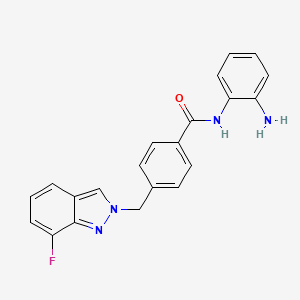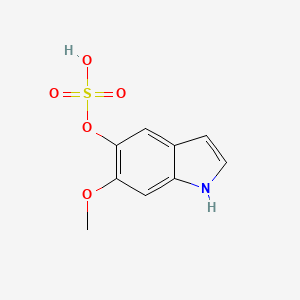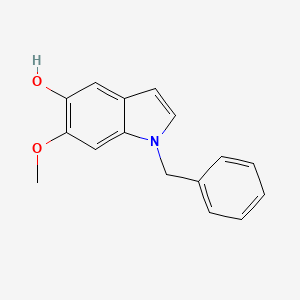![molecular formula C30H22N2 B12928576 N-[4-(9H-carbazol-9-yl)phenyl][1,1'-biphenyl]-4-amine](/img/structure/B12928576.png)
N-[4-(9H-carbazol-9-yl)phenyl][1,1'-biphenyl]-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(9H-carbazol-9-yl)phenyl][1,1’-biphenyl]-4-amine is an organic compound that belongs to the class of carbazole derivatives. This compound is known for its unique structural properties, which make it a valuable material in various scientific and industrial applications, particularly in the field of organic electronics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(9H-carbazol-9-yl)phenyl][1,1’-biphenyl]-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with carbazole and biphenyl derivatives.
Reaction Conditions: The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 145°C, and maintained for several hours.
Catalysts and Reagents: Palladium catalysts, such as palladium acetate, are commonly used in the presence of ligands like triphenylphosphine.
Industrial Production Methods
In industrial settings, the production of N-[4-(9H-carbazol-9-yl)phenyl][1,1’-biphenyl]-4-amine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large reactors equipped with temperature and pressure control systems.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(9H-carbazol-9-yl)phenyl][1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines .
Aplicaciones Científicas De Investigación
N-[4-(9H-carbazol-9-yl)phenyl][1,1’-biphenyl]-4-amine has a wide range of applications in scientific research:
Organic Electronics: It is used as a hole-transport material in organic light-emitting diodes (OLEDs) due to its excellent charge transport properties.
Photovoltaics: The compound is employed in organic solar cells to enhance efficiency and stability.
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceuticals and bioactive molecules.
Material Science: The compound is used in the development of new materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism by which N-[4-(9H-carbazol-9-yl)phenyl][1,1’-biphenyl]-4-amine exerts its effects involves:
Charge Transport: The compound facilitates the transport of holes in electronic devices, improving their efficiency.
Molecular Targets: It interacts with specific molecular targets in organic electronic devices, enhancing their performance.
Pathways Involved: The compound participates in pathways related to charge transfer and energy conversion in electronic materials.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Bis(9H-carbazol-9-yl)biphenyl: Known for its use in OLEDs and similar electronic applications.
N-([1,1′-Biphenyl]-4-yl)-9,9-dimethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine: Another compound with high hole mobility and used in organic electronics.
4-(9H-Carbazol-9-yl)phenylboronic Acid: Utilized in the synthesis of various organic electronic materials.
Uniqueness
N-[4-(9H-carbazol-9-yl)phenyl][1,1’-biphenyl]-4-amine stands out due to its unique combination of structural stability, high charge transport efficiency, and versatility in various applications, making it a preferred choice in advanced material science and organic electronics .
Propiedades
Fórmula molecular |
C30H22N2 |
|---|---|
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
N-(4-carbazol-9-ylphenyl)-4-phenylaniline |
InChI |
InChI=1S/C30H22N2/c1-2-8-22(9-3-1)23-14-16-24(17-15-23)31-25-18-20-26(21-19-25)32-29-12-6-4-10-27(29)28-11-5-7-13-30(28)32/h1-21,31H |
Clave InChI |
RRFNXQBSDBVPJA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)N4C5=CC=CC=C5C6=CC=CC=C64 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


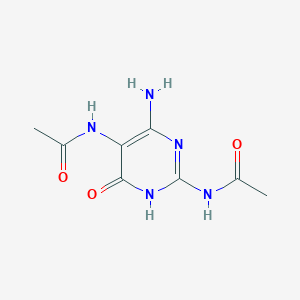
![(2S)-2-(phenylmethoxycarbonylamino)-3-[3-(phenylmethoxymethyl)imidazol-4-yl]propanoic acid](/img/structure/B12928509.png)


